molecular formula C10H13N3O4S B13805793 N'-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide CAS No. 5460-17-3

N'-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide

Katalognummer: B13805793
CAS-Nummer: 5460-17-3
Molekulargewicht: 271.30 g/mol
InChI-Schlüssel: VQQKZJUGHIWFRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a butan-2-ylidene group attached to a 4-nitrobenzene-1-sulfonohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide typically involves the reaction of 4-nitrobenzene-1-sulfonohydrazide with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide include:

Uniqueness

N’-(Butan-2-ylidene)-4-nitrobenzene-1-sulfonohydrazide is unique due to its specific structural features, such as the presence of both a butan-2-ylidene group and a nitrobenzene sulfonohydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

5460-17-3

Molekularformel

C10H13N3O4S

Molekulargewicht

271.30 g/mol

IUPAC-Name

N-(butan-2-ylideneamino)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H13N3O4S/c1-3-8(2)11-12-18(16,17)10-6-4-9(5-7-10)13(14)15/h4-7,12H,3H2,1-2H3

InChI-Schlüssel

VQQKZJUGHIWFRA-UHFFFAOYSA-N

Kanonische SMILES

CCC(=NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.